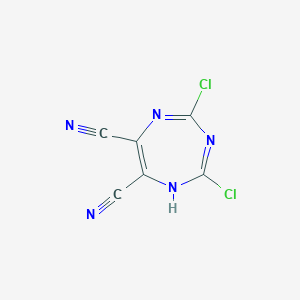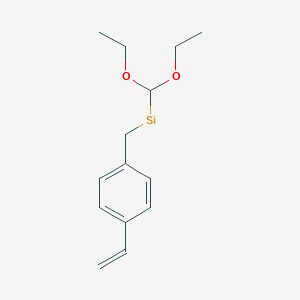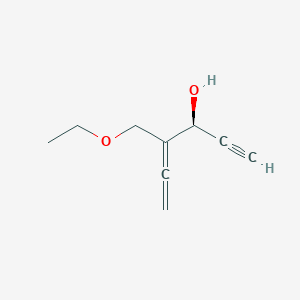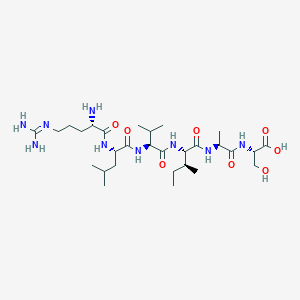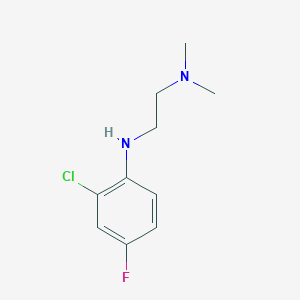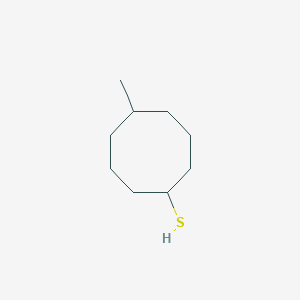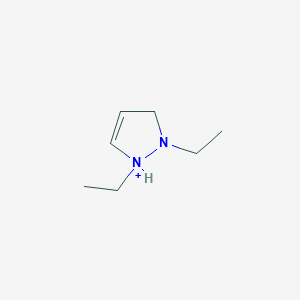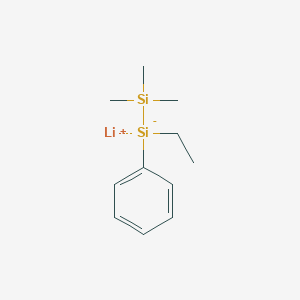
Lithium;ethyl-phenyl-trimethylsilylsilanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;ethyl-phenyl-trimethylsilylsilanide is an organosilicon compound that features a lithium atom bonded to an ethyl group, a phenyl group, and a trimethylsilyl group. This compound is known for its unique structural properties and reactivity, making it a valuable reagent in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethyl-phenyl-trimethylsilylsilanide typically involves the reaction of ethyl-phenyl-trimethylsilylsilane with a lithium reagent. One common method is the reaction of ethyl-phenyl-trimethylsilylsilane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent product quality. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;ethyl-phenyl-trimethylsilylsilanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, oxygen, and various electrophiles. Typical reaction conditions involve the use of anhydrous solvents, low temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield silanols or siloxanes, while substitution reactions can produce a wide range of organosilicon compounds .
Applications De Recherche Scientifique
Lithium;ethyl-phenyl-trimethylsilylsilanide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-silicon bonds and as a precursor for other organosilicon compounds.
Biology: The compound’s unique reactivity makes it useful in the development of new biomolecules and materials for biological applications.
Medicine: Research is ongoing into the potential use of organosilicon compounds in drug development and delivery systems.
Industry: This compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of lithium;ethyl-phenyl-trimethylsilylsilanide involves its ability to act as a nucleophile or a reducing agent in various chemical reactions. The lithium atom in the compound can coordinate with electrophiles, facilitating the formation of new bonds and the transformation of substrates. The compound’s reactivity is influenced by the electronic and steric effects of the ethyl, phenyl, and trimethylsilyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyldimethylsilyllithium: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Ethyltrimethylsilyllithium: Lacks the phenyl group, resulting in different chemical properties and uses.
Trimethylsilyllithium: A simpler compound with only the trimethylsilyl group, used in different types of reactions.
Uniqueness
Lithium;ethyl-phenyl-trimethylsilylsilanide is unique due to the combination of its substituents, which provide a balance of electronic and steric effects that enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in both research and industrial applications.
Propriétés
Numéro CAS |
823207-39-2 |
|---|---|
Formule moléculaire |
C11H19LiSi2 |
Poids moléculaire |
214.4 g/mol |
Nom IUPAC |
lithium;ethyl-phenyl-trimethylsilylsilanide |
InChI |
InChI=1S/C11H19Si2.Li/c1-5-12(13(2,3)4)11-9-7-6-8-10-11;/h6-10H,5H2,1-4H3;/q-1;+1 |
Clé InChI |
HNTCCTMQLUELEO-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC[Si-](C1=CC=CC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


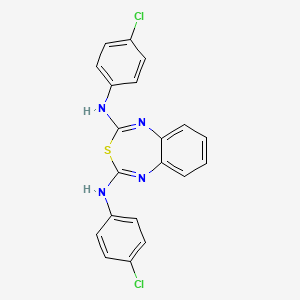
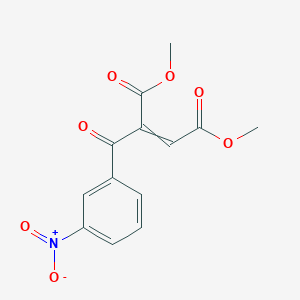
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
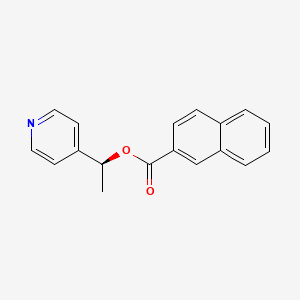
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
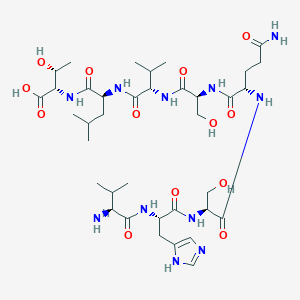
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
